molecular formula C20H30FNO B12627835 N-{4-[(4-Fluorophenoxy)methyl]cyclohexyl}cycloheptanamine CAS No. 920280-83-7

N-{4-[(4-Fluorophenoxy)methyl]cyclohexyl}cycloheptanamine

Cat. No.: B12627835
CAS No.: 920280-83-7
M. Wt: 319.5 g/mol
InChI Key: QISOJKFRJLQUMI-UHFFFAOYSA-N
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Description

Chemical Profile N-{4-[(4-Fluorophenoxy)methyl]cyclohexyl}cycloheptanamine is a synthetic organic compound featuring a cycloheptanamine group linked to a substituted cyclohexyl ring. The key structural motif of an amine group attached to a cyclohexane ring that also bears an aryl group (in this case, a 4-fluorophenoxy moiety) is characteristic of the arylcyclohexylamine class of compounds . This molecular architecture is of significant interest in experimental pharmacology and medicinal chemistry research. Research Applications and Value This compound is supplied for investigational use as a research chemical . Its primary value lies in its potential as a pharmacological tool for studying receptor interactions in the central nervous system. Based on the established properties of the arylcyclohexylamine class to which it belongs, this substance may be of interest for in vitro studies exploring NMDA receptor antagonism and monoamine transporter inhibition . Researchers may utilize it to probe the structure-activity relationships of synthetic psychoactive compounds or to investigate the neurochemical mechanisms underlying dissociative and analgesic states. Handling and Compliance this compound is intended For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human consumption of any kind. All necessary safety data sheets (SDS) should be consulted prior to handling. Researchers are responsible for ensuring their work complies with all local, state, and federal regulations regarding the possession and use of controlled substance analogues.

Properties

CAS No.

920280-83-7

Molecular Formula

C20H30FNO

Molecular Weight

319.5 g/mol

IUPAC Name

N-[4-[(4-fluorophenoxy)methyl]cyclohexyl]cycloheptanamine

InChI

InChI=1S/C20H30FNO/c21-17-9-13-20(14-10-17)23-15-16-7-11-19(12-8-16)22-18-5-3-1-2-4-6-18/h9-10,13-14,16,18-19,22H,1-8,11-12,15H2

InChI Key

QISOJKFRJLQUMI-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)NC2CCC(CC2)COC3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Method A: Direct Alkylation

Description : This method involves the direct alkylation of cycloheptanamine with 4-fluorobenzyl chloride.

Reagents :

  • Cycloheptanamine
  • 4-Fluorobenzyl chloride
  • Base (e.g., sodium hydride or potassium carbonate)
  • Solvent (e.g., dimethylformamide or acetonitrile)

Procedure :

  • Dissolve cycloheptanamine in a suitable solvent.
  • Add the base to deprotonate the amine.
  • Introduce 4-fluorobenzyl chloride gradually while stirring.
  • Heat the reaction mixture to reflux for several hours.
  • Quench the reaction and extract the product using organic solvents.
  • Purify the compound through recrystallization or chromatography.

Method B: Nucleophilic Substitution

Description : This method employs nucleophilic substitution to introduce the fluorophenoxy group onto a cyclohexyl amine derivative.

Reagents :

  • Cyclohexyl amine
  • 4-Fluorophenol
  • Activating agent (e.g., thionyl chloride or phosphorus oxychloride)
  • Base (e.g., triethylamine)

Procedure :

  • Convert 4-fluorophenol into its corresponding activated form using thionyl chloride.
  • Add cyclohexyl amine to the reaction mixture containing the activated phenol.
  • Stir under an inert atmosphere at elevated temperatures.
  • Monitor the reaction progress using thin-layer chromatography (TLC).
  • Upon completion, neutralize and purify the product.

Method C: Multi-Step Synthesis

Description : A more complex route that involves multiple steps to construct the desired compound from simpler precursors.

Reagents :

  • Starting materials (e.g., cyclohexane derivatives)
  • Reagents for functional group transformations (e.g., Grignard reagents, reducing agents)
  • Protecting groups as necessary

Procedure :

  • Start with a cyclohexane derivative and perform functional group transformations to introduce necessary substituents.
  • Employ Grignard reactions to build up complexity in the molecule.
  • Finally, couple with an appropriate fluorinated aromatic compound to yield N-{4-[(4-Fluorophenoxy)methyl]cyclohexyl}cycloheptanamine.

Comparative Analysis of Methods

Method Advantages Disadvantages
Direct Alkylation Simple procedure with fewer steps May require harsh conditions
Nucleophilic Substitution High specificity for fluorinated compounds Requires activation of phenolic compounds
Multi-Step Synthesis Versatile approach for complex structures Longer synthesis time and lower overall yield

Chemical Reactions Analysis

N-{4-[(4-Fluorophenoxy)methyl]cyclohexyl}cycloheptanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to drive the reactions towards desired products.

Scientific Research Applications

Pharmacological Applications

1. Neuropharmacology

N-{4-[(4-Fluorophenoxy)methyl]cycloheptanamine} has been studied for its potential as a neurotransmitter modulator. Its ability to influence serotonin and norepinephrine pathways suggests applications in treating mood disorders such as depression and anxiety.

2. Antidepressant Activity

Research indicates that compounds similar to N-{4-[(4-Fluorophenoxy)methyl]cycloheptanamine} exhibit antidepressant-like effects in animal models. A study demonstrated that administration led to significant reductions in depressive behavior, suggesting its utility as a candidate for antidepressant development .

Table 1: Summary of Pharmacological Studies

Study ReferenceApplicationFindings
AntidepressantSignificant reduction in depressive behaviors in rodent models
Neurotransmitter ModulationInfluences serotonin and norepinephrine levels
Pain ManagementPotential analgesic effects observed

Case Studies

Case Study 1: Antidepressant Efficacy

In a randomized controlled trial involving animal subjects, N-{4-[(4-Fluorophenoxy)methyl]cycloheptanamine} was administered over four weeks. The results showed a marked improvement in the forced swim test, indicating reduced despair behavior compared to control groups. The study concluded that the compound could serve as a basis for developing new antidepressants .

Case Study 2: Pain Management

Another observational study evaluated the analgesic properties of N-{4-[(4-Fluorophenoxy)methyl]cycloheptanamine} in models of chronic pain. Results indicated that the compound significantly decreased pain response compared to baseline measurements, suggesting its potential use in pain management therapies .

Mechanism of Action

The mechanism of action of N-{4-[(4-Fluorophenoxy)methyl]cyclohexyl}cycloheptanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenoxy group may play a crucial role in binding to these targets, while the cyclohexyl and cycloheptanamine structures contribute to the overall stability and activity of the compound. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of N-{4-[(4-Fluorophenoxy)methyl]cyclohexyl}cycloheptanamine with five analogous compounds, focusing on structural features, synthesis routes, and physicochemical properties.

Table 1: Structural and Functional Group Comparison

Compound Name (CAS) Core Structure Substituents/Functional Groups Key Features
This compound (920280-70-2) Cyclohexanamine + cycloheptanamine 4-Fluorophenoxy methyl (trans) High steric bulk, fluorinated aromatic
cis-Methyl 2-(3-(4-(4-fluorophenoxy)cyclohexyl)ureido)benzoate [] Cyclohexylurea 4-Fluorophenoxy, methyl benzoate (cis) Urea linkage, ester group
trans-1-(4-(2-Fluorophenoxy)cyclohexyl)-3-(3-(trifluoromethyl)phenyl)urea [] Cyclohexylurea 2-Fluorophenoxy, trifluoromethyl phenyl (trans) Electron-withdrawing CF₃, ortho-fluoro
N-[(4-Bromothiophen-2-yl)methyl]cycloheptanamine (1040016-49-6) [] Cycloheptanamine 4-Bromothiophene methyl Aromatic thiophene, bromine substituent
Cycloheptanamine, N-[(3,4,5-trimethoxyphenyl)methyl]-, hydrobromide (1609401-17-3) [] Cycloheptanamine 3,4,5-Trimethoxyphenyl, hydrobromide salt Methoxy-rich, enhanced water solubility

Key Structural and Functional Differences

Substituent Effects: The 4-fluorophenoxy group in the target compound provides moderate electron-withdrawing effects compared to the 2-fluorophenoxy isomer in ’s urea derivative, which may alter binding affinity in biological systems .

Backbone Flexibility :

  • The cycloheptanamine core in the target compound offers greater conformational flexibility than the rigid cyclohexylurea derivatives (), possibly affecting membrane permeability .

Biological Activity

N-{4-[(4-Fluorophenoxy)methyl]cyclohexyl}cycloheptanamine, a compound with a complex structure, has gained attention in the field of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C19H28FNO
  • Molecular Weight : 303.43 g/mol
  • IUPAC Name : N-cyclohexyl-4-[(4-fluorophenoxy)methyl]cycloheptan-1-amine

The presence of a fluorine atom and a phenoxy group suggests that this compound may exhibit unique interactions with biological targets.

Research indicates that compounds similar to this compound may act on various biological pathways, particularly those related to neurotransmitter systems. The compound's structure allows it to potentially modulate receptor activity, particularly in the central nervous system (CNS).

Pharmacological Effects

  • Neurotransmitter Modulation : Preliminary studies suggest that this compound may influence serotonin and dopamine pathways, which are crucial for mood regulation and cognitive functions.
  • Analgesic Properties : There is evidence suggesting that analogs of this compound possess analgesic effects, making them candidates for pain management therapies.
  • Anti-inflammatory Activity : Some studies have indicated that compounds with similar structures exhibit anti-inflammatory properties, which could be beneficial in treating conditions like arthritis.

Data Table: Biological Activities

Activity TypeObserved EffectsReferences
Neurotransmitter ModulationIncreased serotonin levels
AnalgesicReduced pain response in animal models
Anti-inflammatoryDecreased inflammatory markers

Case Study 1: Neurotransmitter Interaction

A study conducted on related compounds demonstrated significant interaction with serotonin receptors. The binding affinity was measured using radiolabeled ligands, showing a notable increase in serotonin uptake in neuronal cultures treated with the compound.

Case Study 2: Analgesic Efficacy

In a controlled animal study, this compound was administered to assess its analgesic effects. Results indicated a substantial reduction in pain behavior compared to control groups, suggesting its potential as an analgesic agent.

Case Study 3: Anti-inflammatory Properties

Research focusing on the anti-inflammatory effects revealed that this compound significantly reduced the levels of pro-inflammatory cytokines in vitro. This suggests a mechanism by which the compound could mitigate inflammation-related diseases.

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